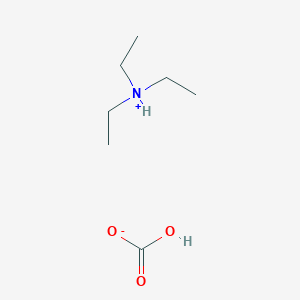

Triethylammonium bicarbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H17NO3 |

|---|---|

Molecular Weight |

163.21 g/mol |

IUPAC Name |

hydrogen carbonate;triethylazanium |

InChI |

InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4) |

InChI Key |

AFQIYTIJXGTIEY-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.C(=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Triethylammonium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer salt extensively utilized in various biochemical and pharmaceutical applications, most notably as a mobile phase modifier in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification of oligonucleotides and peptides. Its volatility is a key attribute, allowing for its facile removal from samples post-purification by lyophilization, leaving the analyte of interest free of buffer salts.[1][2] This guide provides an in-depth overview of the core chemical properties of triethylammonium bicarbonate, complete with quantitative data, experimental protocols, and visual diagrams to support researchers in its effective application.

Core Chemical and Physical Properties

This compound is the salt formed from the weak base triethylamine (B128534) and the weak acid carbonic acid. It exists in equilibrium with triethylamine and carbonic acid in aqueous solution. The key properties are summarized in the tables below.

| Identifier | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | TEAB, Triethylammonium hydrogen carbonate | [3] |

| CAS Number | 15715-58-9 | [3] |

| Molecular Formula | C₇H₁₇NO₃ | [3] |

| Molecular Weight | 163.21 g/mol | [3] |

| Physicochemical Property | Value | Conditions | Reference |

| pKa of Triethylammonium ion (Et₃NH⁺) | 10.75 | In water | [4] |

| Appearance | Colorless liquid (for 1.0 M aqueous solution) | Room Temperature | [4] |

| Density | 1.02 g/mL | at 25 °C (for 1.0 M aqueous solution) | [5][6] |

| Refractive Index | 1.355 | at 20 °C (for 1.0 M aqueous solution) | [7] |

| pH | ~8.5 | for a 1.0 M aqueous solution | [5][8] |

Solubility Profile

Thermal Stability and Decomposition

A key feature of this compound is its volatility, which is exploited for its easy removal from samples. It can be isolated as a crystalline trihydrate with a melting point of 17°C, at which it also begins to decompose.[10] In solution, TEAB is readily decomposed into the volatile components triethylamine and carbon dioxide upon heating, which allows for its complete removal by lyophilization (freeze-drying) or evaporation under vacuum.[2] A stability study of a compound in a TEAB buffer at pH 8.5 showed stability at 37°C, indicating its suitability for use in biological assays at this temperature.

Reactivity and Chemical Compatibility

This compound is a weak base and will react with strong acids. It is also considered unstable in the presence of incompatible materials and may react with strong oxidizing agents.[4] Due to its basic nature, it is important to avoid contact with strong acids, which would neutralize the bicarbonate and triethylamine, releasing carbon dioxide gas.

Synthesis of this compound

This compound is synthesized by the reaction of triethylamine (a weak base) with carbonic acid (formed from the dissolution of carbon dioxide in water). This acid-base reaction results in the formation of the triethylammonium cation and the bicarbonate anion.

Experimental Protocols

Preparation of 1 M this compound Solution

A common laboratory preparation of a 1 M TEAB solution involves bubbling carbon dioxide gas through a 1 M aqueous solution of triethylamine.[2]

Materials:

-

Triethylamine (reagent grade)

-

Deionized water

-

Carbon dioxide gas cylinder with a regulator and tubing

-

Chilled container (e.g., an ice bath)

-

pH meter

Procedure:

-

Prepare a 1 M solution of triethylamine in deionized water. This should be done in a fume hood due to the strong odor of triethylamine.

-

Place the triethylamine solution in a chilled container, such as an ice bath, to minimize the evaporation of triethylamine.

-

Slowly bubble carbon dioxide gas through the solution while stirring.

-

Monitor the pH of the solution periodically. Continue bubbling CO₂ until the pH of the solution reaches approximately 8.5.

-

Store the resulting 1 M this compound solution in a tightly sealed container at 2-8°C.

Determination of the pKa of the Triethylammonium Ion by Potentiometric Titration

The pKa of the triethylammonium ion can be determined by the potentiometric titration of a known concentration of triethylamine with a standardized strong acid, such as hydrochloric acid (HCl).

Materials:

-

Triethylamine solution of known concentration (e.g., 0.1 M)

-

Standardized hydrochloric acid solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Pipette a known volume of the triethylamine solution into a beaker.

-

Add a stir bar and place the beaker on a stir plate.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Record the initial pH of the triethylamine solution.

-

Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

-

As the pH begins to change more rapidly, reduce the increment volume of the titrant.

-

Continue the titration until the pH has dropped significantly and begins to plateau again.

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).

Application in Oligonucleotide Purification

This compound is widely used as an ion-pairing agent in the RP-HPLC purification of synthetic oligonucleotides. The triethylammonium cation pairs with the negatively charged phosphate (B84403) backbone of the oligonucleotides, increasing their hydrophobicity and allowing for their retention and separation on a C8 or C18 reverse-phase column.

References

- 1. This compound | C7H17NO3 | CID 3082099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. potentiometric titration method: Topics by Science.gov [science.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 三乙基碳酸氢铵缓冲液 1.0 M, pH 8.5±0.1 | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound buffer volatile buffer, 1.0M water 15715-58-9 [sigmaaldrich.com]

- 7. bostonbioproducts.com [bostonbioproducts.com]

- 8. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. AID 690804 - Stability of the compound in this compound buffer assessed as compound decomposition at pH 8.5 incubated at 37 degC by [31P] NMR spectroscopy - PubChem [pubchem.ncbi.nlm.nih.gov]

Triethylammonium Bicarbonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structure, synthesis, and key properties of triethylammonium (B8662869) bicarbonate (TEAB). This volatile buffer is a critical reagent in various biochemical and pharmaceutical applications, particularly in the purification of nucleic acids and other biomolecules. This document offers comprehensive experimental protocols and quantitative data to support its use in research and development.

Structure and Properties

Triethylammonium bicarbonate is an ionic compound with the chemical formula C₇H₁₇NO₃.[1] It is formed from the reaction of the weak base triethylamine (B128534) (TEA) with carbonic acid. In solution, it exists as the triethylammonium cation ([CH₃CH₂)₃NH]⁺) and the bicarbonate anion (HCO₃⁻). The IUPAC name for this compound is carbonic acid;N,N-diethylethanamine or alternatively, hydrogen carbonate;triethylazanium.[1]

The key characteristic of TEAB is its volatility, which allows for its easy removal from samples by lyophilization, making it an ideal buffer for applications where sample recovery is crucial, such as mass spectrometry.[2][3] It is commonly used as a 1.0 M aqueous solution with a pH of approximately 8.5.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇NO₃ | [1] |

| Molecular Weight | 163.21 g/mol | [1] |

| Appearance | Colorless liquid (in aqueous solution) | [1] |

| pH of 1.0 M solution | 8.4 - 8.6 (at 25 °C) | |

| Density of 1.0 M solution | 1.018 g/mL (at 20 °C) | |

| Refractive Index (n20/D) of 1.0 M solution | 1.355 | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

This compound is synthesized by the reaction of triethylamine with carbon dioxide in an aqueous solution. Two primary methods are employed for its preparation: the traditional atmospheric pressure bubbling method and an improved pressurized synthesis.

Traditional Synthesis: Atmospheric Pressure CO₂ Bubbling

This method involves bubbling carbon dioxide gas through an aqueous solution of triethylamine. While straightforward, this method can be time-consuming and may result in lower yields due to the slow dissolution of CO₂ at atmospheric pressure.

-

Preparation: In a suitable flask, prepare a 1 M aqueous solution of triethylamine. For example, to make a 1 L solution, add 139 mL of triethylamine to 861 mL of cold deionized water. The solution should be kept in an ice bath to minimize the evaporation of triethylamine.

-

Carbon Dioxide Introduction: Bubble carbon dioxide gas from a cylinder or generated from dry ice through the triethylamine solution.[4] A gas dispersion tube can be used to create fine bubbles and enhance dissolution.

-

pH Monitoring: Continuously monitor the pH of the solution. The introduction of CO₂ is continued until the pH of the solution reaches approximately 8.5.[4] This process can take 3-4 hours.[4]

-

Storage: Once the desired pH is reached, the resulting this compound solution should be stored in a tightly sealed container at 2-8°C.

Improved Synthesis: Pressurized Carbonation

A more efficient method for synthesizing TEAB involves the use of a pressurized reactor. This approach significantly reduces the reaction time and improves the yield by increasing the concentration of dissolved carbon dioxide.

-

Reactor Setup: In a 3 L glass pressure reactor, combine 556 mL of triethylamine and 1480 mL of deionized water. Add a large magnetic stir bar.

-

Cooling and Flushing: Seal the reactor and place it in an ice-water bath. Begin vigorous stirring (>1000 rpm). Briefly flush the headspace of the reactor with carbon dioxide gas.

-

Pressurization: Seal the reactor and charge it with carbon dioxide to a pressure of 20–25 psi.[5][6][7]

-

Reaction: Continue stirring for 45–60 minutes.[5][6] The reaction is complete when the gas flow into the reactor slows significantly.

-

Completion and Storage: Vent the excess pressure from the reactor. The final solution will be approximately 2 M TEAB with a pH of 7.6 ± 0.2.[5][6] Store the solution in a tightly sealed container at 2-8°C.

Visualizing the Synthesis and Logical Relationships

The following diagrams illustrate the chemical synthesis of this compound and a comparison of the traditional and improved synthesis workflows.

Caption: Chemical synthesis of this compound.

Caption: Comparison of synthesis workflows.

References

- 1. This compound | C7H17NO3 | CID 3082099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 4. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Triethylammonium Bicarbonate: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer salt crucial in various biochemical and analytical applications, particularly within proteomics, genomics, and drug development. This technical guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Properties of Triethylammonium Bicarbonate

This compound is prized for its volatility, which allows for its easy removal by lyophilization, leaving the analyte of interest free of buffer salts. This property is particularly advantageous in applications preceding mass spectrometry.

| Property | Value | Reference |

| CAS Number | 15715-58-9 | [1][2] |

| Molecular Weight | 163.21 g/mol | |

| Molecular Formula | C₇H₁₇NO₃ | |

| Appearance | Colorless to light yellow liquid (typically as a 1M solution) | |

| pH Range | Approximately 8.4 - 8.6 for a 1M solution | [3] |

Applications in Research and Drug Development

TEAB is a versatile reagent with broad applications in the separation and analysis of biomolecules.

Proteomics and Mass Spectrometry

In proteomics, TEAB is a preferred buffer for several key workflows:

-

In-solution and In-gel Trypsin Digestion: TEAB provides an optimal pH environment (around 8.0) for the enzymatic activity of trypsin, which is used to digest proteins into smaller peptides for mass spectrometry analysis.[4][5] Its volatility is critical for sample cleanup before LC-MS analysis.

-

Tandem Mass Tag (TMT) Labeling: TEAB is the buffer of choice for isobaric labeling techniques like TMT.[4][5] It provides a stable pH for the labeling reaction, where different samples are labeled with tags of the same mass but which produce different reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed quantitative proteomics.

-

LC-MS Analysis of Proteins and Peptides: As a volatile mobile phase component in reversed-phase liquid chromatography, TEAB helps in the separation of peptides and proteins.[3] It is compatible with mass spectrometry as it does not cause ion suppression and is easily removed in the gas phase.[4]

Genomics and Oligonucleotide Analysis

TEAB is also extensively used in the purification and analysis of nucleic acids:

-

HPLC Purification of Oligonucleotides: In reversed-phase high-performance liquid chromatography (RP-HPLC), TEAB is used as an ion-pairing agent in the mobile phase for the purification of synthetic oligonucleotides.[6] The triethylammonium cation pairs with the anionic phosphate (B84403) backbone of the oligonucleotides, allowing for their separation based on hydrophobicity.

Experimental Protocols

Below are detailed methodologies for common experimental procedures involving this compound.

In-Gel Trypsin Digestion Protocol

This protocol is adapted for the digestion of proteins from polyacrylamide gels.

-

Excision and Destaining:

-

Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel.

-

Cut the gel band into small pieces (approximately 1x1 mm).

-

Destain the gel pieces by washing with a solution of 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate until the gel pieces are colorless.

-

-

Reduction and Alkylation:

-

Reduce the disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (B142953) (DTT) in 100 mM ammonium bicarbonate at 56°C for 30-60 minutes.

-

Cool the sample to room temperature and remove the DTT solution.

-

Alkylate the cysteine residues by adding 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate and incubating in the dark at room temperature for 20-45 minutes.

-

Wash the gel pieces with 100 mM ammonium bicarbonate and then with acetonitrile to dehydrate.

-

-

Trypsin Digestion:

-

Rehydrate the gel pieces in a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM TEAB or ammonium bicarbonate) on ice for 30-60 minutes.

-

Add additional 50 mM TEAB or ammonium bicarbonate to cover the gel pieces.

-

Incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Extract the peptides by adding a series of solutions with increasing concentrations of acetonitrile and 0.1% formic acid.

-

Pool the extracts and dry them in a vacuum centrifuge.

-

The dried peptides can be reconstituted in a suitable solvent for LC-MS analysis.

-

Tandem Mass Tag (TMT) Labeling Protocol

This protocol outlines the steps for labeling digested peptides with TMT reagents.

-

Sample Preparation:

-

TMT Reagent Reconstitution:

-

Equilibrate the TMT label reagents to room temperature.

-

Reconstitute each TMT label reagent with anhydrous acetonitrile.[7] The volume will depend on the specific TMT kit being used.

-

-

Labeling Reaction:

-

Add the appropriate volume of the reconstituted TMT label to each peptide sample.

-

Incubate the reaction for 1 hour at room temperature.[3]

-

-

Quenching the Reaction:

-

Add 8 µL of 5% hydroxylamine (B1172632) to each sample and incubate for 15 minutes to quench the labeling reaction.[3][7][8] This step removes the TMT label from any remaining primary amines.

-

-

Sample Pooling and Cleanup:

-

Combine the labeled samples in equal amounts into a new microcentrifuge tube.

-

Dry the pooled sample in a vacuum centrifuge.

-

The pooled, labeled peptides can then be desalted and fractionated prior to LC-MS/MS analysis.

-

RP-HPLC Purification of Oligonucleotides Protocol

This protocol describes the purification of synthetic oligonucleotides using reversed-phase HPLC with a TEAB buffer system.

-

Buffer Preparation:

-

Sample Preparation:

-

Dissolve the crude oligonucleotide sample in water or a low-salt buffer.[9]

-

-

HPLC Conditions:

-

Equilibrate the C18 column with Buffer A.

-

Inject the oligonucleotide sample.

-

Elute the oligonucleotides using a gradient of Buffer B. A typical gradient might be from 0% to 50% Buffer B over 20-30 minutes.[9]

-

Monitor the elution profile at a wavelength of 260 nm.

-

-

Fraction Collection and Desalting:

-

Collect the fractions corresponding to the desired oligonucleotide peak.

-

Lyophilize the collected fractions to remove the TEAB and acetonitrile.

-

The purified oligonucleotide can be reconstituted in water or a suitable buffer for downstream applications.

-

Workflow Diagrams

To visualize the experimental processes, the following diagrams illustrate the key workflows involving this compound.

Safety and Handling

This compound is an irritant.[10] It may cause respiratory tract, skin, and eye irritation.[1][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solution.[1] Work should be conducted in a well-ventilated area or a fume hood.[1] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[1][2][11]

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of proteomics, genomics, and drug development. Its volatility and buffering capacity make it ideal for a wide range of applications, from protein digestion and labeling to oligonucleotide purification. By following established protocols and safety guidelines, researchers can effectively leverage the benefits of TEAB to achieve high-quality, reproducible results in their analytical workflows.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. combi-blocks.com [combi-blocks.com]

- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]

- 4. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 5. Protein solubilization | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 6. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]

- 7. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]

- 8. TMT labelling [protocols.io]

- 9. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to Triethylammonium Bicarbonate (TEAB) Buffer: pH Range and Buffering Capacity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer solution widely employed in various biochemical and analytical applications, particularly in chromatography and mass spectrometry. Its volatility is a key advantage, allowing for easy removal from samples post-analysis, which is crucial for sample recovery and subsequent downstream applications. This guide provides a comprehensive overview of the fundamental physicochemical properties of TEAB buffer, focusing on its pH range and buffering capacity. Detailed experimental protocols for its preparation and the determination of its buffering capacity are also presented to aid researchers in its effective application.

Physicochemical Properties of Triethylammonium Bicarbonate

TEAB is an ionic compound formed from the reaction of a weak base, triethylamine (B128534) (TEA), and a weak acid, carbonic acid. The buffering capacity and pH range of TEAB are governed by the acid-base equilibria of its constituent components.

Core Components and Equilibria

The TEAB buffer system is comprised of the triethylammonium cation ((C₂H₅)₃NH⁺), the conjugate acid of triethylamine, and the bicarbonate anion (HCO₃⁻), the conjugate base of carbonic acid. The key equilibria in an aqueous solution of TEAB are:

-

Triethylammonium/Triethylamine Equilibrium: (C₂H₅)₃NH⁺ ⇌ (C₂H₅)₃N + H⁺

-

Carbonic Acid/Bicarbonate/Carbonate Equilibria: H₂CO₃ ⇌ HCO₃⁻ + H⁺ HCO₃⁻ ⇌ CO₃²⁻ + H⁺

The interplay of these equilibria dictates the pH and buffering characteristics of the solution.

Quantitative Data Summary

The following tables summarize the key quantitative data for the components of the TEAB buffer system.

Table 1: Physicochemical Properties of this compound Buffer Components

| Parameter | Triethylamine ((C₂H₅)₃N) | Carbonic Acid (H₂CO₃) | This compound (TEAB) |

| Molar Mass ( g/mol ) | 101.19 | 62.03 | 163.21 |

| pKa of Conjugate Acid | 10.75 (for (C₂H₅)₃NH⁺) | 6.35 (pKa₁) | - |

| pKa | - | 10.33 (pKa₂) | - |

| Typical pH Range | - | - | 7.5 - 8.6 |

| Common Stock Conc. | - | - | 1 M or 2 M in H₂O |

| Working Concentration | - | - | 0.05 M - 0.1 M |

Table 2: Commercially Available this compound Buffer Solutions

| Product Name | Concentration | pH Range (at 25 °C) |

| This compound buffer, Sigma-Aldrich | ~1.0 M in H₂O | 8.4-8.6 |

| This compound Buffer, Boston BioProducts | 1 M | 8.4-8.6[1] |

pH Range and Buffering Mechanism

The effective buffering range of a buffer is generally considered to be pKa ± 1. For the TEAB system, the buffering capacity in its typical working pH range of 7.5 to 8.6 is primarily attributed to the bicarbonate/carbonic acid equilibrium (pKa₁ = 6.35) and the triethylammonium/triethylamine equilibrium (pKa = 10.75). The proximity of the working pH to the second pKa of carbonic acid (pKa₂ = 10.33) also contributes to its buffering capacity in the upper end of its pH range.

The buffering action can be described as follows:

-

Addition of Acid (H⁺): The bicarbonate ions (HCO₃⁻) and triethylamine ((C₂H₅)₃N) act as proton acceptors to neutralize the added acid. HCO₃⁻ + H⁺ → H₂CO₃ (C₂H₅)₃N + H⁺ → (C₂H₅)₃NH⁺

-

Addition of Base (OH⁻): The triethylammonium ions ((C₂H₅)₃NH⁺) and carbonic acid (H₂CO₃) act as proton donors to neutralize the added base. (C₂H₅)₃NH⁺ + OH⁻ → (C₂H₅)₃N + H₂O H₂CO₃ + OH⁻ → HCO₃⁻ + H₂O

Experimental Protocols

Preparation of 1 M this compound (TEAB) Stock Solution

This protocol describes the preparation of a 1 M TEAB stock solution with a target pH of approximately 8.5.[2]

Materials:

-

Triethylamine (TEA), ≥99.5%

-

Carbon dioxide (CO₂), gas cylinder or dry ice

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter, calibrated

-

Graduated cylinder

-

Beaker or flask

-

Gas dispersion tube

Procedure:

-

In a chemical fume hood, prepare a 1 M aqueous solution of triethylamine. For 1 liter of solution, add 138.6 ml of triethylamine to approximately 800 ml of deionized water in a beaker with a magnetic stir bar.

-

Stir the solution to ensure complete mixing.

-

Place the beaker in an ice bath to cool the solution. The reaction with CO₂ is exothermic.

-

Insert a calibrated pH electrode into the solution.

-

Slowly bubble carbon dioxide gas through the solution using a gas dispersion tube. If using dry ice, add small pieces carefully to the solution.

-

Monitor the pH of the solution continuously. The pH will decrease as carbonic acid is formed and reacts with the triethylamine.

-

Continue bubbling CO₂ until the pH of the solution reaches approximately 8.5.

-

Stop the flow of CO₂ and allow the solution to warm to room temperature. The pH may shift slightly upon warming.

-

Adjust the final volume to 1 liter with deionized water.

-

Store the 1 M TEAB stock solution in a tightly sealed container at 2-8°C.

Determination of Buffering Capacity by Titration

The buffering capacity (β) of the TEAB buffer can be determined experimentally by titration with a strong acid (e.g., HCl). This protocol provides a general method for this determination.

Materials:

-

Prepared TEAB buffer solution (e.g., 0.1 M)

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

pH meter, calibrated

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Pipette a known volume (e.g., 50 mL) of the TEAB buffer solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse a calibrated pH electrode into the solution and record the initial pH.

-

Fill a burette with the standardized strong acid solution.

-

Add the strong acid in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of acid added.

-

Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units) from the initial pH.

-

Plot the pH of the solution (y-axis) against the volume of strong acid added (x-axis) to generate a titration curve.

-

The buffering capacity (β) can be calculated from the titration data using the formula: β = dC / dpH where dC is the moles of strong acid added per liter of buffer, and dpH is the resulting change in pH. The region of the titration curve with the shallowest slope corresponds to the highest buffering capacity.

Applications in Research and Drug Development

The unique properties of TEAB buffer make it suitable for a variety of applications:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): TEAB is commonly used as an ion-pairing agent for the separation of oligonucleotides and peptides.

-

Mass Spectrometry (MS): Its volatility makes it an excellent buffer for LC-MS applications, as it can be easily removed in the gas phase, minimizing ion suppression and background noise.[3]

-

Ion-Exchange Chromatography: TEAB can be used as an eluent in the separation of proteins and other biomolecules.

-

In-solution Digestion of Proteins: It provides a suitable pH environment for enzymatic digestions (e.g., with trypsin) prior to mass spectrometric analysis.[3]

Conclusion

This compound is a versatile and valuable buffer for a range of scientific applications. Its volatility, coupled with its effective buffering capacity in the physiologically relevant pH range of 7.5 to 8.6, makes it a preferred choice in many analytical workflows. A thorough understanding of its physicochemical properties and the proper protocols for its preparation and characterization are essential for its successful implementation in research and development. This guide provides the foundational knowledge and practical methodologies to enable researchers to confidently utilize TEAB buffer in their work.

References

Triethylammonium Bicarbonate: A Technical Guide to its Solubility and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Triethylammonium (B8662869) bicarbonate is an ionic compound formed from the reaction of triethylamine (B128534), a weak base, and carbonic acid, a weak acid. It is commonly supplied as a 1.0 M aqueous solution with a pH in the range of 8.4-8.6. TEAB's primary advantage in many applications is its volatility; it decomposes into the volatile components triethylamine and carbon dioxide, which can be easily removed from a sample by lyophilization or evaporation.[1][2] This property is particularly valuable in the purification of biomolecules such as oligonucleotides and peptides, where the presence of non-volatile salts can interfere with downstream analyses like mass spectrometry.[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of triethylammonium bicarbonate is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇NO₃ | [5] |

| Molecular Weight | 163.21 g/mol | [5] |

| Appearance | Typically a liquid (as an aqueous solution) | [5] |

| CAS Number | 15715-58-9 | |

| pH (1.0 M aq. soln.) | 8.4 - 8.6 | |

| Density (1.0 M aq. soln.) | ~1.018 g/mL at 20 °C |

Solubility Profile

Comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents is notably scarce in publicly available literature. The information that is available is summarized in Table 2.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Type | Quantitative Solubility | Qualitative Solubility | Reference |

| Water | Polar Protic | ≥ 175 mg/mL (saturation not reached) | Very Soluble | |

| Acetonitrile | Polar Aprotic | Data not available | Likely soluble, used in HPLC mobile phases with TEAB | [6][7] |

| Methanol | Polar Protic | Data not available | Likely Soluble | |

| Ethanol | Polar Protic | Data not available | Likely Soluble | |

| Dimethylformamide (DMF) | Polar Aprotic | Data not available | Likely Soluble | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Likely Soluble | |

| Dichloromethane (B109758) | Nonpolar | Data not available | Likely Sparingly Soluble to Insoluble | |

| Hexane | Nonpolar | Data not available | Likely Insoluble |

Discussion of Solubility:

As an ionic salt, the solubility of this compound is governed by the principle of "like dissolves like." It is highly soluble in polar protic solvents like water, where the polar water molecules can effectively solvate both the triethylammonium cation and the bicarbonate anion. While specific quantitative data is lacking for many organic solvents, it is reasonable to infer its solubility based on the polarity of the solvent.

It is expected to have good solubility in polar aprotic solvents such as acetonitrile, DMF, and DMSO, which are capable of solvating the cation. Its use in HPLC mobile phases often involves mixtures of water and acetonitrile, indicating its solubility in such mixtures.[6][7] Conversely, its solubility is expected to be low in nonpolar solvents like dichloromethane and hexane, which cannot effectively stabilize the ions.

Experimental Protocol for Solubility Determination

The following is a general protocol for the gravimetric determination of the solubility of a solid solute, such as this compound (if obtained in solid form), in a liquid solvent. This method can be adapted for various solvents and temperatures.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm)

-

Syringes

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporation dish. Record the exact volume of the solution transferred.

-

-

Gravimetric Analysis:

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The volatility of TEAB should be considered, and a gentle heating method (e.g., vacuum oven at low temperature) is recommended.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.

-

The solubility can then be calculated in the desired units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.

-

Application in High-Performance Liquid Chromatography (HPLC)

A primary application of this compound is as a volatile buffer in reversed-phase HPLC for the purification of biomolecules like oligonucleotides.[6][8][9] Its volatility allows for easy removal from the purified sample, which is critical for subsequent applications such as mass spectrometry.

The following diagram illustrates a typical workflow for the HPLC purification of a synthetic oligonucleotide using a TEAB buffer system.

Figure 1: Workflow for HPLC Purification of Oligonucleotides using TEAB.

Conclusion

This compound is an indispensable tool in modern biochemical and pharmaceutical research, valued for its buffering capacity and, most importantly, its volatility. While its solubility in water is well-established through its common use as an aqueous buffer, there is a significant lack of quantitative solubility data in various organic solvents. The general principles of solubility suggest its preference for polar solvents. The provided experimental protocol offers a framework for researchers to determine its solubility in specific solvents relevant to their work. The illustrated HPLC workflow highlights a key application where the unique properties of TEAB are leveraged for the efficient purification of biomolecules. Further research into the quantitative solubility of TEAB in a broader range of solvents would be highly beneficial to the scientific community.

References

- 1. Ammonium bicarbonate or this compound? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 2. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]

- 3. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C7H17NO3 | CID 3082099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]

- 9. waters.com [waters.com]

The Volatile Workhorse: A Technical Guide to Triethylammonium Bicarbonate in Scientific Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of Triethylammonium (B8662869) Bicarbonate

Abstract

Triethylammonium bicarbonate (TEAB) is a volatile buffer that has become an indispensable tool in the modern biochemistry and molecular biology laboratory. Its unique property of being easily removable through lyophilization or evaporation makes it ideal for applications where downstream analysis, such as mass spectrometry, is required. This technical guide provides a comprehensive overview of the discovery and history of TEAB, its physicochemical properties, and its widespread use in the purification and analysis of nucleic acids and proteins. Detailed experimental protocols and workflows are presented to aid researchers in the effective application of this versatile reagent.

Discovery and History of Use

The introduction of this compound as a useful buffer in biochemical separations can be traced back to the mid-20th century. In a seminal 1955 paper published in Nature, Jerker Porath first described the use of triethylammonium buffers for ion-exchange chromatography and electrophoresis[1]. This innovation was driven by the need for a buffer system that would not leave non-volatile salt residues upon removal, thereby simplifying sample recovery and subsequent analysis.

Initially, its application was centered on the separation of proteins and peptides. However, its utility quickly expanded to the burgeoning field of nucleic acid chemistry. The ability of the triethylammonium cation to act as an ion-pairing agent, neutralizing the negative charges on the phosphate (B84403) backbone of DNA and RNA, proved highly effective for their separation by reverse-phase high-performance liquid chromatography (RP-HPLC). This characteristic, combined with its volatility, solidified TEAB's role as a buffer of choice for the purification of synthetic oligonucleotides, a critical step in the development of molecular biology techniques and therapeutics.

Today, TEAB is a cornerstone of numerous proteomic and genomic workflows, particularly those coupled with mass spectrometry, where the absence of interfering salt ions is paramount to achieving high sensitivity and accurate mass determination.

Physicochemical Properties and Preparation

This compound is the salt formed from the weak base triethylamine (B128534) and the weak acid carbonic acid. In aqueous solution, it provides a buffering capacity typically in the pH range of 8.4 to 8.6[2][3]. Its key feature is its volatility; upon heating or under vacuum, it decomposes into the volatile components triethylamine, carbon dioxide, and water, which are easily removed.

While TEAB is commercially available, typically as a 1.0 M solution, it can also be prepared in the laboratory.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, including a comparison with other buffer systems for oligonucleotide purification.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₇NO₃ | [4] |

| Molecular Weight | 163.21 g/mol | [4] |

| pH (1.0 M solution) | 8.4 - 8.6 | [2][3] |

| Density (1.0 M solution) | ~1.02 g/mL at 20-25°C |

Table 1: Physicochemical Properties of this compound.

| Buffer System | Concentration | pH | Purity (%) | Yield (%) |

| This compound (TEAB) | 40 mM | 7.0 | 93.9 | ~74 |

| This compound (TEAB) | 40 mM | 6.0 | 93.7 | ~72 |

| This compound (TEAB) | 40 mM | 5.0 | 93.0 | ~72 |

| Dipotassium Phosphate (K₂HPO₄) | 10 mM | 7.0 | 87.0 | 79.1 |

| Ammonium Acetate (NH₄CH₃CO₂) | 10 mM | 7.0 | 84.0 | 69.0 |

Table 2: Comparison of Buffer Systems for Oligonucleotide-A Purification. (Data sourced from BenchChem Application Notes)

Experimental Protocols

Preparation of 2 M this compound Solution (Pressurized Method)

This improved method reduces carbon dioxide waste and preparation time compared to traditional atmospheric bubbling.

Materials:

-

Triethylamine (TEA), >99.5% purity

-

Deionized water

-

Carbon dioxide (research grade, 99.998%)

-

3 L glass pressure reactor with a magnetic stir bar

-

Low-pressure gas regulator

-

Ice-water bath

-

pH meter

Procedure:

-

In a fume hood, combine 1116 mL of deionized water and 556 mL (404 g, 4.0 mol) of triethylamine in the 3 L glass pressure reactor.

-

Seal the reactor and cool it in an ice-water bath with vigorous magnetic stirring (>1000 rpm).

-

Briefly flush the reactor headspace with carbon dioxide.

-

Seal the reactor and charge it to a pressure of 20-25 psi with carbon dioxide.

-

Continue stirring vigorously in the ice bath. The reaction is typically complete in 45-60 minutes, indicated by a slowing of gas flow.

-

After the reaction, vent the excess gas pressure in the fume hood.

-

Confirm the pH of the solution is between 7.4 and 7.8.

-

The resulting 2 M TEAB solution can be stored at 4°C in a tightly sealed container for up to two days.

Purification of Synthetic Oligonucleotides by RP-HPLC

Materials:

-

Crude synthetic oligonucleotide sample

-

1.0 M this compound (TEAB) stock solution, pH 8.5

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water

-

RP-HPLC system with a C18 column

-

Lyophilizer or speed vacuum concentrator

Procedure:

-

Mobile Phase Preparation:

-

Buffer A: 0.1 M TEAB in deionized water.

-

Buffer B: 0.1 M TEAB in 50% acetonitrile.

-

-

Dissolve the crude oligonucleotide sample in Buffer A.

-

Equilibrate the C18 column with 100% Buffer A.

-

Inject the oligonucleotide sample onto the column.

-

Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is from 0% to 50% Buffer B over 20-30 minutes. The optimal gradient may need to be determined empirically based on the length and sequence of the oligonucleotide.

-

Monitor the elution profile at 260 nm.

-

Collect the fractions containing the full-length oligonucleotide.

-

Combine the desired fractions and remove the TEAB and acetonitrile by lyophilization or using a speed vacuum concentrator.

-

Re-dissolve the purified oligonucleotide in nuclease-free water for downstream applications.

Protein Digestion and iTRAQ/TMT Labeling for Mass Spectrometry

Materials:

-

Protein sample (e.g., cell lysate)

-

1.0 M this compound (TEAB) stock solution, pH 8.5

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (proteomics grade)

-

iTRAQ or TMT labeling reagents

-

Acetonitrile

-

Hydroxylamine (for quenching)

-

C18 desalting spin column

Procedure:

-

Protein Reduction and Alkylation:

-

Adjust the protein sample to a final concentration of 100 mM TEAB.

-

Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

-

Add IAA to a final concentration of 20 mM and incubate at room temperature for 1 hour in the dark.

-

-

Trypsin Digestion:

-

Dilute the sample with 100 mM TEAB to reduce the concentration of any denaturants (e.g., urea (B33335) to <1 M).

-

Add trypsin at a 1:20 to 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

-

-

iTRAQ/TMT Labeling:

-

Dry the peptide digest by vacuum centrifugation.

-

Reconstitute the peptides in 100 mM TEAB.

-

Reconstitute the iTRAQ/TMT reagents in acetonitrile or isopropanol (B130326) according to the manufacturer's protocol.

-

Add the labeling reagent to the peptide solution and incubate at room temperature for 1-2 hours.

-

-

Quenching and Pooling:

-

Quench the labeling reaction by adding hydroxylamine.

-

Combine the differentially labeled samples into a single tube.

-

-

Sample Cleanup:

-

Dry the pooled sample by vacuum centrifugation.

-

Desalt the labeled peptides using a C18 spin column.

-

The sample is now ready for fractionation and/or LC-MS/MS analysis.

-

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate common experimental workflows where this compound is a key reagent.

Caption: Workflow for the purification of synthetic oligonucleotides using RP-HPLC with a TEAB buffer system.

Caption: A typical proteomics workflow utilizing TEAB for protein digestion and TMT/iTRAQ labeling.

Conclusion

Since its introduction over half a century ago, this compound has proven to be a remarkably versatile and reliable tool in the life sciences. Its volatility, buffering capacity in a physiologically relevant pH range, and ion-pairing capabilities have made it a staple in the purification and analysis of nucleic acids and proteins. As analytical techniques such as mass spectrometry continue to advance in sensitivity and scope, the importance of clean sample preparation and the use of volatile buffers like TEAB will only continue to grow. This guide provides a solid foundation for both new and experienced researchers to effectively utilize this compound in their experimental workflows.

References

An In-Depth Technical Guide to the Core Principles of Using Triethylammonium Bicarbonate (TEAB) in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylammonium (B8662869) bicarbonate (TEAB) is a volatile buffer and ion-pairing agent extensively utilized in various chromatographic techniques, particularly for the separation and purification of biomolecules. Its unique properties, including its volatility, buffering capacity in the neutral to slightly alkaline pH range, and its effectiveness as an ion-pairing reagent, make it an indispensable tool in modern analytical and preparative chromatography. This guide provides a comprehensive overview of the fundamental principles of using TEAB in chromatography, with a focus on its application in the analysis of oligonucleotides and peptides.

Core Principles of TEAB in Chromatography

TEAB is a salt formed from the weak base triethylamine (B128534) (TEA) and the weak acid carbonic acid. In aqueous solutions, it exists in equilibrium with triethylamine, bicarbonate, and carbonate ions. This equilibrium provides a buffering capacity typically in the pH range of 7.5 to 8.5, which is advantageous for maintaining the stability and integrity of many biomolecules during chromatographic separation.[1]

The primary roles of TEAB in chromatography are:

-

Buffering Agent: It maintains a stable pH, which is crucial for consistent retention times and peak shapes, especially for ionizable analytes.

-

Ion-Pairing Reagent: In reversed-phase chromatography, the triethylammonium (TEA⁺) cation forms an ion pair with negatively charged analytes, such as the phosphate (B84403) backbone of oligonucleotides. This ion pair is more hydrophobic than the analyte alone, leading to increased retention on the non-polar stationary phase and enabling high-resolution separations.

-

Volatile Mobile Phase Component: TEAB is volatile and can be easily removed from the purified sample by lyophilization (freeze-drying). This is a significant advantage when the analyte needs to be recovered for downstream applications, such as mass spectrometry, sequencing, or functional assays.[2][3]

Data Presentation: Quantitative Effects of TEAB in Chromatography

The concentration and pH of the TEAB buffer can significantly impact the chromatographic separation. The following tables summarize the quantitative effects of these parameters on the purification of oligonucleotides.

| TEAB Concentration | Analyte | Effect on Purity (%) | Effect on Yield (%) | Reference |

| 10 mM | Oligonucleotide-A | 87.0 | 79.1 | [4] |

| 40 mM | Oligonucleotide-A | 93.9 | ~74 | [4] |

| 100 mM | Oligonucleotide Sequences | Significant improvement in resolution | - | [5] |

| pH of 40 mM TEAB | Analyte | Effect on Purity (%) | Effect on Yield (%) | Reference |

| 5 | Oligonucleotide-A | 93.0 | ~72 | [4] |

| 6 | Oligonucleotide-A | 93.7 | ~72 | [4] |

| 7 | Oligonucleotide-A | 93.9 | Comparable to other pH values | [4] |

| 8 | Oligonucleotide-A | 93.3 | 74.5 | [4] |

| 9 | Oligonucleotide-A | 93.1 | 74.1 | [4] |

Experimental Protocols

Detailed Protocol for Ion-Pair Reversed-Phase HPLC Purification of Oligonucleotides

This protocol outlines a general procedure for the purification of synthetic oligonucleotides using a TEAB buffer system.

1. Materials and Reagents:

-

Crude synthetic oligonucleotide

-

Triethylamine (TEA)

-

Carbon dioxide (dry ice or gas)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC system with a UV detector

-

Lyophilizer

2. Preparation of 1 M TEAB Stock Solution (pH ~8.5):

-

In a chemical fume hood, prepare a 1 M aqueous solution of triethylamine.

-

Place the flask in an ice bath to minimize evaporation.

-

Bubble carbon dioxide gas through the solution while stirring.

-

Monitor the pH of the solution periodically until it reaches approximately 8.5.[6]

-

Store the 1 M TEAB stock solution at 4°C in a tightly sealed container.

3. HPLC Mobile Phase Preparation:

-

Buffer A: 0.1 M TEAB in deionized water.

-

Buffer B: 0.1 M TEAB in 50% acetonitrile/water.

4. HPLC Purification Protocol:

-

Sample Preparation: Dissolve the crude oligonucleotide in Buffer A to a suitable concentration.

-

Column Equilibration: Equilibrate the C18 column with 100% Buffer A until a stable baseline is achieved.

-

Injection: Inject the prepared oligonucleotide sample onto the column.

-

Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is from 0% to 50% Buffer B over 20-30 minutes. The optimal gradient may need to be empirically determined based on the length and sequence of the oligonucleotide.

-

Detection: Monitor the elution profile at 260 nm.

-

Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length oligonucleotide.

-

Post-Purification: Combine the fractions containing the purified oligonucleotide and remove the TEAB buffer and acetonitrile by lyophilization.

-

Final Product: Re-dissolve the purified oligonucleotide in nuclease-free water for downstream applications.

Detailed Protocol for Protein Digestion and TMT Labeling for Quantitative Proteomics

This protocol describes a typical workflow for preparing protein samples for quantitative proteomics using Tandem Mass Tag (TMT) labeling, where TEAB is a critical buffer.

1. Materials and Reagents:

-

Protein sample

-

Lysis buffer (e.g., 8 M urea (B33335) in 100 mM TEAB, pH 8.5)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

Iodoacetamide (IAA) for alkylation

-

Trypsin (mass spectrometry grade)

-

1 M TEAB, pH 8.5

-

Acetonitrile (anhydrous)

-

TMT label reagents

-

Hydroxylamine

-

Formic acid

2. Protein Lysis, Reduction, and Alkylation:

-

Lyse cells or tissues in a suitable lysis buffer containing TEAB.

-

Determine the protein concentration using a compatible assay (e.g., BCA assay).

-

Reduce the protein disulfide bonds by adding DTT or TCEP and incubating.

-

Alkylate the free sulfhydryl groups by adding IAA and incubating in the dark.

3. Protein Digestion:

-

Dilute the sample with 100 mM TEAB to reduce the concentration of the denaturant (e.g., urea to < 1 M).

-

Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

-

Incubate overnight at 37°C to digest the proteins into peptides.

4. Peptide Desalting:

-

Acidify the peptide solution with formic acid.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

-

Elute the peptides and dry them using a vacuum concentrator.

5. TMT Labeling:

-

Resuspend the dried peptides in 100 mM TEAB, pH 8.5.

-

Reconstitute the TMT label reagents in anhydrous acetonitrile.

-

Add the TMT label reagent to the corresponding peptide sample and incubate for 1 hour at room temperature.

-

Quench the labeling reaction by adding hydroxylamine.

6. Sample Pooling and Fractionation:

-

Combine the TMT-labeled samples in equal amounts.

-

Desalt the pooled sample using a C18 SPE cartridge.

-

Fractionate the labeled peptides using high-pH reversed-phase chromatography to reduce sample complexity.

7. LC-MS/MS Analysis:

-

Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mandatory Visualizations

Caption: Mechanism of ion-pair reversed-phase chromatography of oligonucleotides with TEAB.

Caption: Workflow for oligonucleotide purification using TEAB buffer.

Caption: Workflow for TMT-based quantitative proteomics using TEAB buffer.

Conclusion

Triethylammonium bicarbonate is a versatile and powerful tool in the field of chromatography, especially for the analysis of charged biomolecules like oligonucleotides and peptides. Its properties as a volatile buffer and an effective ion-pairing agent allow for high-resolution separations and straightforward sample recovery. A thorough understanding of the principles of its use, including the effects of concentration and pH, is essential for developing robust and reproducible chromatographic methods. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the fields of drug development and biomedical research, enabling them to effectively utilize TEAB for their separation and purification needs.

References

- 1. ymc.eu [ymc.eu]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Buffer and Additives for LC Analysis of Oligonucleotides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

How to prepare 1M triethylammonium bicarbonate buffer

An Application Note on the Preparation of 1M Triethylammonium (B8662869) Bicarbonate (TEAB) Buffer

Abstract

Triethylammonium bicarbonate (TEAB) is a volatile buffer extensively utilized in various biochemical applications, most notably as a mobile phase in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification of biomolecules such as oligonucleotides and peptides.[1][2][3] Its key advantage is its volatility, which allows for its complete removal by lyophilization, leaving the analyte of interest salt-free for subsequent analysis, such as mass spectrometry.[4][5] This document provides a detailed protocol for the preparation of a 1M TEAB buffer solution, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The preparation of 1M TEAB buffer involves the reaction of triethylamine (B128534) with carbonic acid. The key quantitative parameters are outlined below.

| Parameter | Specification | Notes |

| Reagents | ||

| Triethylamine (TEA) | ≥99.5% purity | A clear, colorless liquid. |

| High-Purity Water | Deionized or Milli-Q | To ensure minimal ionic contamination. |

| Carbon Dioxide (CO₂) | Solid (dry ice) or Gaseous | The source of carbonic acid. |

| Reaction Conditions | ||

| Temperature | 0–4 °C | An ice bath is used to control the exothermic reaction. |

| Final Buffer Characteristics | ||

| Concentration | 1.0 M | |

| Final pH | Approximately 8.5 | The pH is dependent on the CO₂ concentration.[4][5] |

| Storage | 2–8 °C | To maintain buffer stability.[4] |

Experimental Protocol

This section details the step-by-step methodology for the preparation of 1 liter of 1M TEAB buffer.

Materials and Equipment:

-

Triethylamine (TEA), HPLC grade (≥99.5%)

-

High-purity water (deionized or Milli-Q)

-

Dry ice (solid CO₂) or a cylinder of CO₂ gas with a regulator and tubing

-

2 L Erlenmeyer flask

-

1 L graduated cylinder

-

Magnetic stirrer and a Teflon-coated stir bar

-

Calibrated pH meter

-

Glass beaker for an ice bath

-

Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat

Procedure:

⚠️ Safety Precaution: Triethylamine is a toxic and flammable liquid with a strong, pungent odor. This entire procedure must be performed within a certified chemical fume hood.

-

Preparation of 1M Triethylamine Solution:

-

Place a 2 L Erlenmeyer flask containing a magnetic stir bar into a large beaker filled with ice and water.

-

Measure 800 mL of high-purity water into the flask and allow it to cool to approximately 4°C with gentle stirring.

-

In a fume hood, carefully measure 139 mL of triethylamine and add it slowly to the chilled water. The reaction is exothermic, and maintaining a low temperature is crucial.

-

Once the triethylamine is fully dissolved, add more high-purity water to bring the total volume to 1 L. This yields a 1 M triethylamine solution.[4]

-

-

Formation of Bicarbonate Buffer:

-

Continue to stir the 1 M triethylamine solution in the ice bath.

-

Gradually add small pieces of crushed dry ice to the solution.[4] Alternatively, bubble CO₂ gas from a cylinder through the solution using a gas dispersion tube.

-

The addition of CO₂ will cause the pH of the solution to decrease as this compound is formed.

-

-

pH Adjustment and Finalization:

-

Storage:

-

Once the target pH is achieved, transfer the buffer to a clean, well-sealed glass bottle.

-

Store the 1M TEAB buffer at 2–8 °C to prevent degradation.[4]

-

Diagrams

Caption: A workflow diagram illustrating the preparation of 1M TEAB buffer.

References

Application Notes and Protocols for Oligonucleotide Purification using Triethylammonium Bicarbonate in HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a cornerstone technique for the purification of synthetic oligonucleotides. A critical component of this method is the ion-pairing agent, which neutralizes the negative charges on the oligonucleotide backbone, allowing for separation based on hydrophobicity. Triethylammonium (B8662869) bicarbonate (TEAB) is a widely utilized volatile buffer and ion-pairing agent in this process. Its volatility is a key advantage, as it can be easily removed from the purified oligonucleotide fractions by lyophilization, simplifying downstream applications.[1][2] This document provides a detailed protocol for the use of TEAB in the HPLC purification of oligonucleotides.

Principle of TEAB in Oligonucleotide Purification

In IP-RP-HPLC, the triethylammonium (TEA+) cation from TEAB forms an ion pair with the negatively charged phosphate (B84403) backbone of the oligonucleotide. This complex is more hydrophobic than the free oligonucleotide, enabling its retention on a non-polar stationary phase, such as a C8 or C18 column. Elution is typically achieved by a gradient of an organic solvent, like acetonitrile (B52724), which disrupts the hydrophobic interactions and releases the oligonucleotide from the column. The bicarbonate component of TEAB provides buffering capacity, typically maintaining the mobile phase pH between 7.0 and 8.5.[3][4][5]

Experimental Protocols

Preparation of Triethylammonium Bicarbonate (TEAB) Buffer

Materials:

-

Triethylamine (B128534) (TEA)

-

Dry ice (solid carbon dioxide) or carbon dioxide gas cylinder

-

HPLC-grade water

-

0.22 µm sterile filter

Procedure for 1 M TEAB Stock Solution (pH ~8.5):

-

In a fume hood, prepare a 1 M aqueous solution of triethylamine by adding the appropriate amount of TEA to HPLC-grade water in a flask. Place this flask in an ice bath to cool.

-

Slowly bubble carbon dioxide gas from a cylinder through the cold TEA solution, or add small pieces of dry ice to the flask.[1][6]

-

Continuously monitor the pH of the solution. Continue adding carbon dioxide until the pH reaches approximately 8.5.[1] This process can take several hours.[6]

-

Once the desired pH is reached, sterile-filter the solution through a 0.22 µm membrane.

-

Store the 1 M TEAB stock solution at 2-8°C.[7]

Preparation of HPLC Mobile Phases:

-

Mobile Phase A (Aqueous Buffer): To prepare a 0.1 M TEAB solution, dilute the 1 M TEAB stock solution 1:10 with HPLC-grade water. For a 40 mM solution, dilute accordingly. Adjust the pH to the desired value (typically 7.0-7.5) using acetic acid or by bubbling more CO2.[3][4]

-

Mobile Phase B (Organic Eluent): Prepare a solution of 0.1 M TEAB (or the same concentration as Mobile Phase A) in a mixture of acetonitrile and water. A common composition is 50% acetonitrile.[3]

HPLC System Setup and Purification

Instrumentation and Columns:

-

A standard HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.

-

Reverse-phase columns such as C8 or C18 are commonly used.[3]

HPLC Parameters:

-

Column: ACE 10 C8 (250 mm x 10 mm) or equivalent.[3]

-

Mobile Phase A: 0.1 M TEAB, pH 7.5.[3]

-

Mobile Phase B: 0.1 M TEAB in 50% acetonitrile, pH 7.5.[3]

-

Flow Rate: 4 mL/min for a semi-preparative column.[3]

-

Detection: UV absorbance at 260 nm (or up to 298 nm depending on the oligonucleotide).[3]

-

Gradient: A typical gradient is 0-50% Mobile Phase B over 20 minutes. This may need to be optimized based on the length and sequence of the oligonucleotide.[3]

Sample Preparation:

-

Dissolve the crude oligonucleotide sample in water or Mobile Phase A.[3]

-

Ensure the pH of the sample is between 4 and 8 to be compatible with the column.[3]

-

Filter the sample through a 0.45 µm syringe filter before injection.

Purification Procedure:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile Phase A) until a stable baseline is achieved.

-

Inject the prepared oligonucleotide sample.

-

Run the gradient program and monitor the chromatogram.

-

Collect the fractions corresponding to the main peak, which represents the full-length oligonucleotide.

Post-Purification Processing

Desalting and Lyophilization:

-

Pool the fractions containing the purified oligonucleotide.

-

Freeze the pooled fractions at -80°C.

-

Lyophilize the frozen sample to remove the TEAB buffer and solvents. This is often done using a speed vac or a freeze-dryer.[1] The volatility of TEAB allows for its complete removal during this step.

-

The final product is a desalted, purified oligonucleotide pellet.

-

Re-suspend the oligonucleotide in nuclease-free water or a suitable buffer for downstream applications.

Alternatively, for desalting, spin columns or size-exclusion chromatography can be utilized.[8][9][10]

Data Presentation

The following table summarizes the effect of TEAB concentration and pH on the purity and yield of oligonucleotide purification, based on a study by Perez et al. (2022).[4]

| Buffer System | Concentration (mM) | pH | Purity (%) | Yield (%) |

| This compound (TEAB) | 40 | 5 | 93.0 | - |

| This compound (TEAB) | 40 | 6 | 93.7 | - |

| This compound (TEAB) | 40 | 7 | 93.9 | ~72 |

| This compound (TEAB) | 40 | 8 | - | - |

| This compound (TEAB) | 40 | 9 | - | - |

Note: The study found that 40 mM TEAB at pH 7 yielded the highest purity of 93.9%.[4] While the yield was slightly reduced compared to other methods, the purity was significantly higher.[4]

Visualization of the Experimental Workflow

Caption: Workflow for oligonucleotide purification using TEAB in HPLC.

Conclusion

The use of this compound as an ion-pairing agent in the RP-HPLC purification of oligonucleotides offers a robust and efficient method for obtaining high-purity products. The volatility of TEAB is a significant advantage, simplifying the post-purification process and yielding a salt-free product ready for a variety of research, diagnostic, and therapeutic applications. Optimization of parameters such as TEAB concentration and pH is crucial for maximizing both purity and yield. The protocols and data presented herein provide a comprehensive guide for implementing this essential purification technique.

References

- 1. TEAB Versatile Volatile Buffer Biological Applications Lyophilization [biosyn.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]

- 5. agilent.com [agilent.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound buffer 1M, for HPLC, LiChropur 15715-58-9 [sigmaaldrich.com]

- 8. agilent.com [agilent.com]

- 9. gilson.com [gilson.com]

- 10. polarisoligos.com [polarisoligos.com]

Application Note: Triethylammonium Bicarbonate as a Volatile Mobile Phase for Enhanced LC-MS Analysis of Intact Proteins

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of triethylammonium (B8662869) bicarbonate (TEAB) as a volatile mobile phase buffer for the liquid chromatography-mass spectrometry (LC-MS) analysis of intact proteins. TEAB offers unique advantages, particularly in preserving noncovalent protein complexes and modifying protein charge states for improved spectral analysis. This document provides comprehensive protocols for mobile phase preparation and LC-MS methodology, alongside comparative data on its performance against other common mobile phase systems.

Introduction

The characterization of intact proteins by LC-MS is a cornerstone of modern proteomics and biopharmaceutical development. The choice of mobile phase is critical, as it influences chromatographic resolution, ionization efficiency, and the preservation of native protein structures. While acidic mobile phases containing formic acid (FA) or trifluoroacetic acid (TFA) are common for denaturing reversed-phase (RP) chromatography, they can be suboptimal for certain applications. Volatile buffers, such as ammonium (B1175870) acetate (B1210297) and triethylammonium bicarbonate (TEAB), are essential for native mass spectrometry and offer benefits for specific denaturing applications as well.[1][2]

TEAB is a volatile buffer that is particularly advantageous for the analysis of noncovalent protein complexes due to its ability to stabilize these structures in the gas phase.[3] It typically results in lower charge states on protein ions compared to acidic modifiers, which can be beneficial for high mass proteins by shifting the m/z range and simplifying complex spectra.[4][5] This document outlines the application of TEAB in intact protein LC-MS, providing detailed protocols and a summary of its performance characteristics.

Experimental Protocols

Preparation of 1 M this compound (TEAB) Stock Solution

Materials:

-

Triethylamine (B128534) (TEA)

-

Dry ice (solid carbon dioxide) or a cylinder of carbon dioxide gas

-

Milli-Q or deionized water

-

2 L Erlenmeyer flask with a side arm

-

Tygon tubing

-

Chilled water bath or ice

-

pH meter

Protocol:

-

In a 2 L flask, prepare a 1 M aqueous solution of triethylamine by adding the appropriate amount of TEA to chilled Milli-Q water. Place the flask in a chilled water bath or on ice.

-

Fill a separate 2 L Erlenmeyer flask with crushed dry ice or prepare a regulated CO2 gas cylinder.

-

Connect Tygon tubing from the side arm of the dry ice flask or the outlet of the CO2 cylinder.

-

Submerge the other end of the tubing into the chilled 1 M TEA solution.

-

Gently bubble carbon dioxide gas through the solution. The solution will turn cloudy and then clear as the TEAB forms.

-

Monitor the pH of the solution periodically. Continue bubbling CO2 until the pH reaches approximately 8.5.

-

Store the 1 M TEAB stock solution in a tightly sealed bottle at 4°C. The solution is stable for several months.

LC-MS Method for Intact Protein Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

Materials:

-

1 M TEAB Stock Solution (pH 8.5)

-

Acetonitrile (ACN), LC-MS grade

-

Milli-Q or deionized water, LC-MS grade

-

Reversed-phase column suitable for protein separations (e.g., C4, 300 Å pore size)

Mobile Phase Preparation:

-

Mobile Phase A: 10 mM TEAB in water. To prepare 1 L, add 10 mL of 1 M TEAB stock to 990 mL of Milli-Q water.

-

Mobile Phase B: 10 mM TEAB in 90% acetonitrile. To prepare 1 L, add 10 mL of 1 M TEAB stock to a mixture of 900 mL of ACN and 90 mL of Milli-Q water.

LC-MS Parameters:

| Parameter | Recommended Setting |

| Column | C4, 2.1 x 100 mm, 3.5 µm, 300 Å |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 60°C |

| Injection Volume | 5 µL |

| Mobile Phase A | 10 mM TEAB in water |

| Mobile Phase B | 10 mM TEAB in 90% ACN/10% water |

| Gradient | 5-65% B over 15 minutes |

| ESI Voltage | +3.5 to +4.5 kV |

| Capillary Temp. | 275-325°C |

| Sheath/Aux Gas | Optimized for instrument |

| Mass Range (m/z) | 500 - 4000 |

Data and Performance

The use of TEAB as a mobile phase additive influences several key aspects of intact protein analysis by LC-MS. The following table summarizes a qualitative comparison of TEAB with the more common acidic modifiers, formic acid (FA) and trifluoroacetic acid (TFA).

| Feature | This compound (TEAB) | Formic Acid (FA) | Trifluoroacetic Acid (TFA) |

| MS Signal Intensity | Good | Excellent | Poor (Signal Suppression)[6][7] |

| Chromatographic Peak Shape | Moderate to Good | Moderate | Excellent |

| Protein Charge State | Lower (shifted to higher m/z)[4][5] | Higher (shifted to lower m/z) | Higher (shifted to lower m/z) |

| Preservation of Noncovalent Interactions | Excellent[3] | Poor (Denaturing) | Poor (Denaturing) |

| Volatility | High | High | High |

| Primary Application | Native MS, Noncovalent Complexes | General Denaturing LC-MS | High-Resolution Denaturing RP-HPLC |

Visualizations

The following diagrams illustrate the workflow for preparing the TEAB mobile phase and the general LC-MS analysis process.

Caption: Workflow for the preparation of 1M TEAB stock solution.

Caption: General experimental workflow for intact protein LC-MS analysis.

Conclusion

This compound is a valuable, volatile mobile phase for the LC-MS analysis of intact proteins. Its ability to stabilize gas-phase macromolecular complexes and generate lower charge state ions makes it particularly useful for the analysis of noncovalent protein assemblies and very large proteins. While it may not always provide the same chromatographic resolution as TFA for denaturing applications, its MS-friendly nature and unique properties offer a powerful alternative for specific analytical challenges in proteomics and biopharmaceutical characterization. The protocols and comparative data presented here provide a solid foundation for researchers looking to implement TEAB-based mobile phases in their intact protein analysis workflows.

References

- 1. Performing native mass spectrometry analysis on therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 3. Stabilization of gas-phase noncovalent macromolecular complexes in electrospray mass spectrometry using aqueous this compound buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mean Charge State and Charge State Distribution of Proteins as Structural Probes. An Electrospray Ionisation Mass Spectrometry Study of Lysozyme and Ribonuclease A | Semantic Scholar [semanticscholar.org]

- 5. Mean Charge State and Charge State Distribution of Proteins as Structural Probes. An Electrospray Ionisation Mass Spect… [ouci.dntb.gov.ua]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. halocolumns.com [halocolumns.com]

Application of Triethylammonium Bicarbonate (TEAB) in Reverse-Phase Ion-Pair Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse-phase ion-pair chromatography (RP-IP-HPLC) is a powerful analytical technique for the separation and analysis of ionic and highly polar molecules, such as oligonucleotides, peptides, and small molecule drugs. The addition of an ion-pairing reagent to the mobile phase is crucial for retaining these analytes on a non-polar stationary phase. Triethylammonium (B8662869) bicarbonate (TEAB) is a widely used volatile ion-pairing reagent and buffer in RP-IP-HPLC, particularly for applications involving mass spectrometry (MS) detection. Its volatility allows for easy removal from the collected fractions, which is highly advantageous for downstream applications.

This document provides detailed application notes and protocols for the use of TEAB in RP-IP-HPLC, with a focus on the analysis of oligonucleotides.

Principle of Reverse-Phase Ion-Pair Chromatography with TEAB

In reverse-phase chromatography, separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. Highly polar and ionic molecules have weak interactions with the stationary phase and thus elute quickly, often with poor resolution.